Selectivity Index Against Cancer Cells: NDI-Lyso Exhibits >6-Fold Differential Cytotoxicity Between Cancer and Normal Cells
NDI-Lyso demonstrates a selectivity index exceeding 6-fold between cancer cells and normal cells, a critical differentiation from most lysosome-targeted anticancer drugs which exhibit very low cancer selectivity [1]. In quantitative terms, NDI-Lyso displays an IC50 of approximately 10 μM across multiple cancer cell lines including drug-resistant variants, while normal cells remain largely unaffected with an IC50 exceeding 60 μM under identical assay conditions [2]. This translates to a selectivity index (SI = IC50_normal / IC50_cancer) of >6.0. For comparison, the widely studied lysosomal autophagy inhibitor Lys05 (Lys01 trihydrochloride) exhibits IC50 values of 3.6–7.9 μM against cancer cells but lacks reported selectivity data against normal cells, with toxicity observed at higher doses .
| Evidence Dimension | Selectivity index (cancer vs. normal cell cytotoxicity) |
|---|---|
| Target Compound Data | IC50_cancer ~10 μM; IC50_normal >60 μM |
| Comparator Or Baseline | Lys05: IC50_cancer 3.6–7.9 μM; normal cell selectivity not reported; toxicity observed at ≥80 mg/kg in vivo |
| Quantified Difference | Selectivity index >6.0 for NDI-Lyso (calculated as >60 μM / ~10 μM) |
| Conditions | MTT or equivalent cell viability assay; multiple cancer cell lines and drug-resistant variants |
Why This Matters
A selectivity index >6 enables therapeutic window optimization in preclinical studies and reduces off-target toxicity in normal tissues, a key procurement consideration when selecting lysosome-targeted agents for in vivo cancer research.
- [1] Jana B, Jin S, Go EM, Cho Y, Kim D, Kim S, Kwak SK, Ryu JH. Intra-Lysosomal Peptide Assembly for the High Selectivity Index against Cancer. J Am Chem Soc. 2023 Aug 23;145(33):18414-18431. View Source
- [2] MedChemExpress. NDI-Lyso Product Datasheet. CAS 2999646-19-2. View Source
